molecular formula C14H13ClN2O B7883217 N-(4-anilinophenyl)-2-chloroacetamide

N-(4-anilinophenyl)-2-chloroacetamide

Cat. No.: B7883217
M. Wt: 260.72 g/mol
InChI Key: QCPBEIBGSOKMGA-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)-2-chloroacetamide is a synthetic chloroacetamide derivative of interest in medicinal chemistry and pharmaceutical research. Chloroacetamides are a recognized class of compounds known to exhibit a range of biological activities. Literature indicates that structurally similar N-substituted chloroacetamides demonstrate significant antimicrobial properties, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic yeasts like Candida albicans . The biological activity is often influenced by the lipophilicity and the specific position of substituents on the phenyl ring, which affect the compound's ability to cross cell membranes . Furthermore, related compounds containing a chloroacetamide group have been investigated as potential anticancer agents. Some function as alkylating agents, with mechanisms that can involve forming covalent cross-links with DNA, thereby disrupting replication and transcription and leading to cell death . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential as a scaffold in developing novel antimicrobial or antiproliferative agents.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-8-6-12(7-9-13)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPBEIBGSOKMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 4-Aminodiphenylamine with Chloroacetyl Chloride

The most widely reported method involves the reaction of 4-aminodiphenylamine (4-anilinophenylamine) with chloroacetyl chloride in the presence of a base. This method aligns with protocols used for analogous N-aryl-2-chloroacetamides.

Procedure :

  • Reagents :

    • 4-Aminodiphenylamine (1 equiv)

    • Chloroacetyl chloride (1.1–1.2 equiv)

    • Triethylamine (1.5 equiv) as HCl scavenger

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

  • Steps :

    • Dissolve 4-aminodiphenylamine in DCM under nitrogen.

    • Add triethylamine dropwise at 0°C.

    • Slowly introduce chloroacetyl chloride while maintaining temperature ≤5°C.

    • Stir for 4–6 hours at room temperature.

    • Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethanol to obtain pure product.

Yield : 75–85%.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride, releasing HCl. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Schotten-Baumann Reaction Under Aqueous Conditions

This method employs interfacial acylation, suitable for large-scale synthesis.

Procedure :

  • Reagents :

    • 4-Aminodiphenylamine (1 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • 10% NaOH aqueous solution

    • Dichloromethane/water biphasic system.

  • Steps :

    • Dissolve the amine in DCM.

    • Add NaOH solution and chloroacetyl chloride simultaneously with vigorous stirring.

    • Stir for 2 hours at 25°C.

    • Separate organic layer, wash with water, and evaporate.

    • Purify via column chromatography (hexane:ethyl acetate = 7:3).

Yield : 70–78%.

Advantages :

  • Minimizes side reactions (e.g., over-chlorination).

  • Scalable without strict anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent : Non-polar solvents (DCM, THF) enhance reaction rates by stabilizing the transition state. Polar aprotic solvents like acetonitrile reduce yields due to competitive solvation.

  • Base : Triethylamine outperforms pyridine in HCl scavenging, achieving 85% yield vs. 72% with pyridine.

Stoichiometric Ratios

A 10% excess of chloroacetyl chloride (1.1 equiv) maximizes conversion while minimizing byproducts like diacylated amines.

Temperature Control

Maintaining temperatures below 5°C during reagent addition prevents exothermic side reactions. Post-addition, room-temperature stirring ensures complete conversion.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (CDCl₃, 500 MHz) :

  • δ 10.22 (s, 1H, NH),

  • δ 7.61–7.58 (d, 2H, J = 8.5 Hz, Ar-H),

  • δ 7.35–7.32 (d, 2H, J = 8.5 Hz, Ar-H),

  • δ 7.28–7.25 (m, 2H, Ar-H),

  • δ 6.99–6.96 (m, 3H, Ar-H),

  • δ 4.28 (s, 2H, Cl-CH₂).

13C NMR (CDCl₃) :

  • δ 165.1 (C=O),

  • δ 143.2 (C-N),

  • δ 137.6, 129.0, 128.5, 122.1, 119.6 (Ar-C),

  • δ 43.7 (Cl-CH₂).

FTIR (KBr) :

  • 3280 cm⁻¹ (N-H stretch),

  • 1665 cm⁻¹ (C=O stretch),

  • 1540 cm⁻¹ (C-Cl stretch).

Purity and Yield Comparison

MethodSolventBaseYield (%)Purity (%)
Direct AcylationDCMTriethylamine8599.2
Schotten-BaumannDCM/H₂ONaOH7898.5

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacylation : Occurs with excess chloroacetyl chloride. Mitigated by using 1.1 equiv and controlled addition rates.

  • Hydrolysis : Chloroacetamide hydrolyzes in aqueous media. Avoid prolonged exposure to moisture.

Substrate Availability

4-Aminodiphenylamine is commercially limited. Alternative synthesis via nitration of diphenylamine followed by reduction is reported but increases complexity.

Industrial Applications and Patent Analysis

A 2015 patent (TWI655243B) highlights this compound as a stabilizer in rubber compositions, emphasizing its role in preventing oxidative degradation. The patent specifies a synthesis route analogous to direct acylation, with yields >80% after recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(4-Anilinophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Chloroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

Major Products Formed:

  • Nitro derivatives from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted amides from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including N-(4-anilinophenyl)-2-chloroacetamide. A study screened several derivatives for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and methicillin-resistant strains .

  • Key Findings:
    • Effective against Gram-positive bacteria.
    • Lower efficacy against Gram-negative bacteria.
    • Compounds with higher lipophilicity showed better membrane permeability.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that certain chloroacetamides can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. These findings suggest a potential role for this compound in developing new anticancer therapies .

Herbicidal Applications

Chloroacetamides, including this compound, have been utilized as herbicides due to their ability to inhibit specific biochemical pathways in plants. They act by disrupting the synthesis of essential amino acids, thereby affecting plant growth and development. However, their environmental persistence raises concerns regarding soil and water contamination .

Biodegradation Studies

Research has also focused on the biodegradation of chloroacetamides by microbial strains isolated from agricultural soils. For instance, certain bacteria have demonstrated the ability to degrade chloroacetamide herbicides efficiently, suggesting potential bioremediation strategies for contaminated sites .

Case Studies

StudyFocusFindings
PMC8191425Antimicrobial ScreeningIdentified effective derivatives against MRSA and other pathogens; highlighted structure-activity relationships .
Environmental Science & TechnologyHerbicide AnalysisInvestigated degradation pathways of chloroacetamides in agricultural runoff; emphasized environmental persistence .
Journal of Agricultural and Food ChemistryBiodegradationIsolated bacterial strains capable of degrading chloroacetamide herbicides; proposed bioremediation methods .

Mechanism of Action

The mechanism by which N-(4-anilinophenyl)-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Features
This compound* C₁₄H₁₃ClN₂O 4-Anilinophenyl 272.72 Hypothesized reactivity via chloroacetamide and aromatic amine groups.
N-(4-Nitrophenyl)-2-chloroacetamide C₈H₇ClN₂O₃ 4-Nitrophenyl 214.61 Electron-withdrawing nitro group enhances electrophilicity of chloroacetamide.
N-(4-Cyanophenyl)-2-chloroacetamide C₉H₇ClN₂O 4-Cyanophenyl 194.62 Polar cyano group improves solubility in polar solvents.
N-(4-Bromophenyl)-2-chloroacetamide C₈H₇BrClNO 4-Bromophenyl 248.51 Bromine substituent enables halogen bonding in crystal structures.
N-(4-Acetylphenyl)-2-chloroacetamide C₁₀H₁₀ClNO₂ 4-Acetylphenyl 211.65 Acetyl group facilitates conjugation in heterocyclic synthesis.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) increase the electrophilicity of the chloroacetamide moiety, enhancing reactivity in nucleophilic substitutions .
  • Halogen substituents (e.g., bromine) contribute to intermolecular interactions (e.g., halogen bonding) in crystal packing, as seen in N-(4-bromophenyl)-2-chloroacetamide .
  • Bulkier substituents (e.g., acetyl) may sterically hinder reactions but enable diverse applications in polymer and heterocyclic synthesis .

Key Findings :

  • Anticancer activity is prominent in derivatives with heterocyclic appendages (e.g., thiazole rings), as seen in N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide .
  • Antimicrobial potency correlates with the presence of electron-deficient aromatic systems (e.g., acetyl or nitro groups), which may disrupt microbial cell membranes .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for N-(4-anilinophenyl)-2-chloroacetamide, and what factors influence yield optimization?

  • Methodology :

  • Chloroacetylation : React 4-aminoacetophenone with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Monitor reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization depends on stoichiometric control (1:1.2 molar ratio of amine to chloroacetyl chloride) and temperature (40–50°C) .
  • Validation : Confirm purity via melting point analysis and NMR spectroscopy (e.g., δ 8.0 ppm for aromatic protons, δ 4.2 ppm for CH₂Cl group) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., distinguishing aromatic vs. amide protons) .
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹). Discrepancies in peak positions may arise from crystallinity; use KBr pellet method for consistency .
  • Mass Spectrometry : Compare experimental m/z (e.g., [M+H]⁺ = 277.05) with theoretical values to confirm molecular formula .

Q. How can researchers mitigate side reactions during the synthesis of derivatives (e.g., hydrolysis of the chloroacetamide group)?

  • Strategies :

  • Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Add molecular sieves to scavenge moisture .
  • Temperature Control : Maintain reactions below 60°C to avoid Cl⁻ elimination.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the aniline moiety .

Advanced Research Questions

Q. How do intramolecular and intermolecular interactions in this compound influence its crystallographic packing?

  • Analysis :

  • X-ray Diffraction : Resolve C—H···O and N—H···O hydrogen bonds (e.g., bond lengths: 2.85–3.10 Å). Use software like SHELX for refinement .
  • Packing Motifs : Identify centrosymmetric dimers via C—H···π interactions (Fig. 1 in ). Compare with similar structures (e.g., N-(4-chlorophenyl) analogs) to assess lattice stability .

Q. What computational methods are suitable for predicting the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., Cl atom: f⁻ = 0.12) .
  • MD Simulations : Model solvation effects (e.g., in ethanol) to predict reaction pathways for SN2 mechanisms .

Q. How can researchers resolve contradictions in bioactivity data (e.g., antibacterial vs. antifungal efficacy) for derivatives of this compound?

  • Strategies :

  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with MIC values against S. aureus vs. C. albicans .
  • Docking Studies : Use AutoDock Vina to compare binding affinities to target enzymes (e.g., CYP51 for antifungals vs. DNA gyrase for antibacterials) .

Q. What role do steric and electronic effects play in the regioselectivity of this compound during cross-coupling reactions?

  • Experimental Design :

  • Substituent Screening : Introduce para-substituents (e.g., -NO₂, -OCH₃) to modulate electron density. Monitor reaction outcomes via GC-MS .
  • Kinetic Studies : Compare reaction rates under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) to determine steric hindrance impacts .

Q. How can researchers leverage spectroscopic data (e.g., fluorescence quenching) to study host-guest interactions involving this compound-functionalized macrocycles?

  • Methodology :

  • Fluorescence Titration : Measure emission intensity changes (λₑₓ = 280 nm) upon adding metal ions (e.g., Hg²⁺). Calculate binding constants using Stern-Volmer plots .
  • Job’s Plot : Confirm 1:1 stoichiometry for the TCAN2PA-Hg(II) complex (Φ = 0.42) .

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